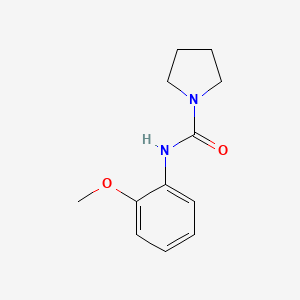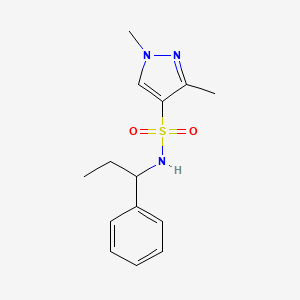
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide, commonly known as FFNI, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that belongs to the class of nicotinamide derivatives and has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of FFNI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFNI has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells.
Biochemical and Physiological Effects
FFNI has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In addition, FFNI has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the main advantages of FFNI is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, FFNI has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development.
However, there are also some limitations associated with the use of FFNI in lab experiments. For example, the mechanism of action of FFNI is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the toxicity and pharmacokinetics of FFNI have not been fully characterized, which could limit its clinical application.
将来の方向性
Despite the limitations, FFNI has shown great potential as a therapeutic agent. There are several future directions that could be pursued to further explore the pharmacological properties of FFNI. For example, more studies could be conducted to elucidate the mechanism of action of FFNI and identify its molecular targets. In addition, the toxicity and pharmacokinetics of FFNI could be further characterized to determine its safety and efficacy in vivo. Finally, more preclinical and clinical studies could be conducted to evaluate the therapeutic potential of FFNI in various disease models.
Conclusion
In conclusion, N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-hydroxynicotinamide, or FFNI, is a novel compound that exhibits promising pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. While there are some limitations associated with the use of FFNI in lab experiments, there are several future directions that could be pursued to further explore its therapeutic potential. Overall, FFNI represents a promising avenue for the development of novel therapeutics.
合成法
FFNI can be synthesized through a multistep process that involves the reaction of 2-bromo-5-fluorobenzoic acid with 2-aminopyridine to form an intermediate product. The intermediate product is then treated with 4-fluoroaniline to form FFNI. The synthesis of FFNI is a relatively simple and efficient process, and the compound can be obtained in high yields.
科学的研究の応用
FFNI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, FFNI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer properties, FFNI has also been shown to exhibit anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases.
FFNI has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and reduce the severity of neurological damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2/c19-12-7-5-11(6-8-12)15-10-9-13(17(23)21-15)18(24)22-16-4-2-1-3-14(16)20/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHTCUVMOMUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5437653.png)

![4-(2-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5437659.png)
![2-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5437676.png)
![6-methoxy-17-methyl-8,16-dioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5437679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3,5-dimethylphenyl)urea](/img/structure/B5437680.png)
![N'-[(2-methyl-3-furoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5437690.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437695.png)
![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)